molecular formula C12H11ClO3S B1354814 7-ethoxynaphthalene-2-sulfonyl Chloride CAS No. 186550-33-4

7-ethoxynaphthalene-2-sulfonyl Chloride

Cat. No. B1354814
CAS RN: 186550-33-4
M. Wt: 270.73 g/mol
InChI Key: MBROCIXIVKLWLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-ethoxynaphthalene-2-sulfonyl chloride can be achieved through various methods. One such method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . Another method involves the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide .


Molecular Structure Analysis

The molecular structure of 7-ethoxynaphthalene-2-sulfonyl chloride can be determined using techniques such as X-ray crystallography . The compound has a molecular formula of C12H11ClO3S.


Chemical Reactions Analysis

7-Ethoxynaphthalene-2-sulfonyl chloride can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also react with various nucleophilic reagents .


Physical And Chemical Properties Analysis

7-Ethoxynaphthalene-2-sulfonyl chloride is an organic compound with a molecular weight of 270.73 g/mol. More detailed physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 7-Ethoxynaphthalene-2-sulfonyl chloride is involved in chelation-assisted nucleophilic aromatic substitution reactions. It's used in the displacement of methoxy groups in 1-methoxynaphthalenes, which undergoes a chelation-assisted conjugate addition-elimination process (Hattori et al., 1997).
  • It also participates in trapping reactions generating sulfenes from sulfonyl chlorides and bases, leading to [4 + 2] cycloadducts (Opitz et al., 1995).

Pharmaceutical Research

  • In pharmaceutical research, this compound is used in the synthesis of N-sulfonyl-alkylamines for [2+4] cycloadditions, which is crucial in drug design and development (Tornus & Schaumann, 1996).

Analytical Chemistry

  • 7-Ethoxynaphthalene-2-sulfonyl chloride is utilized as a fluorescent labeling reagent for determining phenols in high-performance liquid chromatography, aiding in the sensitive detection of these compounds (Tsuruta et al., 2000).

Organic Chemistry

  • Its role in organic chemistry includes reactions with dimethylsulfoxide, contributing to the study of reaction mechanisms and kinetics (Boyle, 1966).
  • It's also used in the study of intrinsic and extrinsic lyoluminescences, which has applications in photochemistry and luminescence studies (Kulmala et al., 1997).

Material Science

  • The compound is involved in the synthesis of enantiomerically pure bicyclo compounds, which has implications in material science and stereospecific syntheses (Bräse et al., 1996).

Biochemistry

  • In biochemistry, it is used in the study of fluorescent labelled antibodies, contributing to our understanding of protein interactions and enzyme mechanisms (Hiramoto et al., 1964).

Environmental Science

  • This chemical is relevant in environmental science, particularly in the study of degradation of organic compounds in water, with implications for water treatment and pollution control (Yuan et al., 2011).

Mechanism of Action

The mechanism of action of 7-ethoxynaphthalene-2-sulfonyl chloride involves electrophilic aromatic substitution . It can also undergo reactions based on the redox of hydrogen on a nickel electrode .

Safety and Hazards

Safety data sheets indicate that 7-ethoxynaphthalene-2-sulfonyl chloride may pose certain hazards. It’s important to handle this compound with care, using personal protective equipment as required .

properties

IUPAC Name

7-ethoxynaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBROCIXIVKLWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxynaphthalene-2-sulfonyl Chloride

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